![molecular formula C6H6BrNO B111245 2-Amino-3-bromophenol CAS No. 116435-77-9](/img/structure/B111245.png)
2-Amino-3-bromophenol
Overview
Description
2-Amino-3-bromophenol is a chemical compound with the molecular formula C6H6BrNO . It has a molecular weight of 188.02 g/mol . The IUPAC name for this compound is 2-amino-3-bromophenol .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromophenol consists of a phenol group with an amino (NH2) and a bromo (Br) substituent at the 2nd and 3rd positions respectively . The compound has a canonical SMILES representation of C1=CC(=C(C(=C1)Br)N)O .
Physical And Chemical Properties Analysis
2-Amino-3-bromophenol has a density of 1.8±0.1 g/cm³, a boiling point of 266.2±25.0 °C at 760 mmHg, and a flash point of 114.8±23.2 °C . It has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds . The compound has a polar surface area of 46 Ų and a molar volume of 106.3±3.0 cm³ .
Scientific Research Applications
Enzyme Inhibition for Therapeutic Applications
2-Amino-3-bromophenol has been studied for its potential to inhibit enzymes like carbonic anhydrase and acetylcholinesterase . These enzymes are involved in various physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, Parkinson’s, and Alzheimer’s disease. The compound’s ability to modulate enzyme activity makes it a candidate for drug development in these areas.
Material Science: Synthesis of Novel Compounds
In material science, 2-Amino-3-bromophenol serves as a precursor for synthesizing novel compounds with potential applications in various industries . Its reactivity allows for the creation of complex molecules that can be used in the development of new materials with unique properties.
Analytical Chemistry: Chromatography and Spectroscopy
This compound is utilized in analytical chemistry as a standard for calibrating instruments in chromatography and spectroscopy . Its well-defined physical and chemical properties make it suitable for use as a reference material, ensuring the accuracy and reliability of analytical measurements.
Biotechnology: Biomarker Research
In biotechnology, 2-Amino-3-bromophenol is explored as a biomarker for various biological processes . Its presence and concentration in biological samples can provide insights into the metabolic pathways and can be used for diagnostic purposes or to monitor the efficacy of therapeutic interventions.
Environmental Science: Pollutant Degradation Studies
Research in environmental science has investigated the use of 2-Amino-3-bromophenol in studying the degradation of pollutants . Its structural similarity to certain environmental contaminants allows scientists to understand the mechanisms of degradation and to develop methods for pollution remediation.
Industrial Applications: Organic Synthesis
2-Amino-3-bromophenol is a valuable reagent in organic synthesis, used to produce a variety of chemical products . Its bromine atom is reactive and can participate in substitution reactions, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
properties
IUPAC Name |
2-amino-3-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVEGZVHJLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617131 | |
Record name | 2-Amino-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromophenol | |
CAS RN |
116435-77-9 | |
Record name | 2-Amino-3-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116435-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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